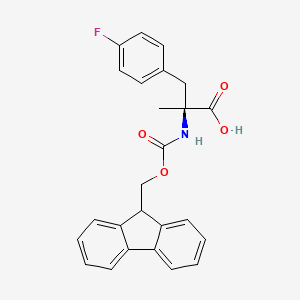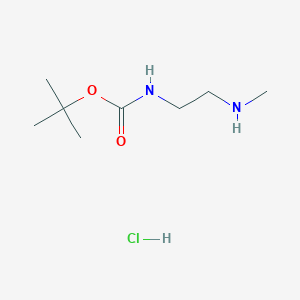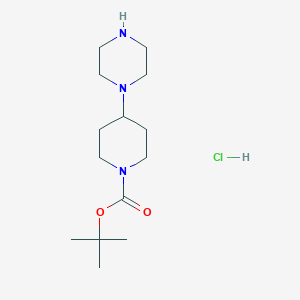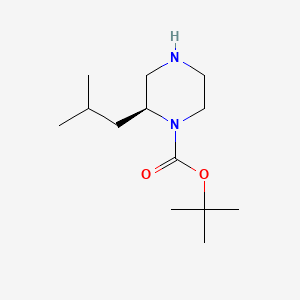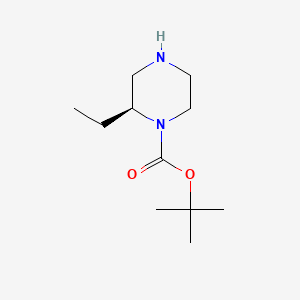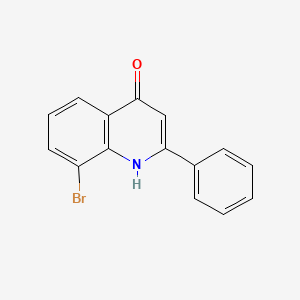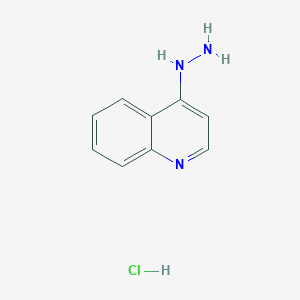
3-Bromoquinoline-6-carboxylic acid
概要
説明
3-Bromoquinoline-6-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is also known by its Chinese name, 3-溴喹啉-6-羧酸 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied. Various synthesis protocols have been reported in the literature, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Bromoquinoline-6-carboxylic acid consists of a benzene ring fused with a pyridine moiety, which is characteristic of the quinoline structure . The compound has a molecular weight of 252.064 Da .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo a variety of chemical reactions. For instance, carboxylic acids like 3-Bromoquinoline-6-carboxylic acid can react with bases, active metals, alcohols, and more .Physical And Chemical Properties Analysis
3-Bromoquinoline-6-carboxylic acid has a density of 1.7±0.1 g/cm³, a boiling point of 403.1±30.0 °C at 760 mmHg, and a flash point of 197.6±24.6 °C . It has three hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .科学的研究の応用
“3-Bromoquinoline-6-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO2 . It’s a solid substance with a molecular weight of 252.07 .
Quinoline derivatives, such as “3-Bromoquinoline-6-carboxylic acid”, are often used in the field of organic synthesis . They can exhibit sharp colorimetric and fluorogenic responses, which can be useful in various physiological conditions and food additives .
- Production of Polymers and Biopolymers : Carboxylic acids can react with alcohols to form esters, which are used in the production of various types of polymers .
- Coatings and Adhesives : The carboxyl group (-COOH) in carboxylic acids can form strong bonds with various surfaces, making these compounds useful in the production of coatings and adhesives .
- Pharmaceutical Drugs : Many pharmaceutical drugs are derived from carboxylic acids or their derivatives .
- Solvents : Some carboxylic acids and their derivatives can act as solvents due to their polar nature .
- Food Additives : Carboxylic acids can be used as food additives, providing sour or acidic taste .
- Antimicrobials and Flavorings : Certain carboxylic acids have antimicrobial properties and can also be used as flavorings .
- Organic Synthesis : Quinoline derivatives are often used in organic synthesis . They can exhibit sharp colorimetric and fluorogenic responses, which can be useful in various physiological conditions and food additives .
- Pharmaceutical Industry : Many pharmaceutical drugs are derived from carboxylic acids or their derivatives . Given its structure, “3-Bromoquinoline-6-carboxylic acid” could potentially be used in the synthesis of new drugs.
- Material Science : Carboxylic acids can react with alcohols to form esters, which are used in the production of various types of polymers . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in the production of new materials.
- Nanotechnology : Carboxylic acids can be used in the modification of the surface of nanoparticles and nanostructures . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in this field.
- Chemical Synthesis : As a quinoline derivative, “3-Bromoquinoline-6-carboxylic acid” could be used as a building block in the synthesis of more complex organic compounds .
- Pharmacokinetics : Quinoline derivatives are often used in the development of pharmaceuticals . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in drug design and synthesis .
- Nanotechnology : Carboxylic acids can be used in the modification of the surface of nanoparticles and nanostructures . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in this field .
- Material Science : Carboxylic acids can react with alcohols to form esters, which are used in the production of various types of polymers . “3-Bromoquinoline-6-carboxylic acid” could potentially be used in the production of new materials .
将来の方向性
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromoquinoline-6-carboxylic acid could involve further exploration of its potential applications in these fields.
特性
IUPAC Name |
3-bromoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBPYVBSEJLPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591270 | |
| Record name | 3-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-6-carboxylic acid | |
CAS RN |
205114-14-3 | |
| Record name | 3-Bromoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








